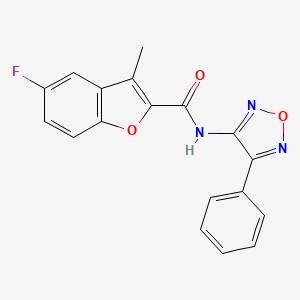![molecular formula C11H11NO3S2 B12116033 5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-7a-(thiophen-2-yl)-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a complex heterocyclic compound that features a thiazole ring fused with a pyrrolo ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-7a-(thiophen-2-yl)-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thiophene and pyrrolo derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-7a-(thiophen-2-yl)-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrolo rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Oxo-7a-(thiophen-2-yl)-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Oxo-7a-(thiophen-2-yl)-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which exhibit antimicrobial and antiviral activities.
Pyrrolo Derivatives: Compounds with the pyrrolo ring system, such as pyrrolopyrimidines, which are known for their anticancer properties.
Uniqueness
5-Oxo-7a-(thiophen-2-yl)-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is unique due to its fused ring system, which combines the structural features of both thiazole and pyrrolo rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H11NO3S2 |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
5-oxo-7a-thiophen-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3S2/c13-9-3-4-11(8-2-1-5-16-8)12(9)7(6-17-11)10(14)15/h1-2,5,7H,3-4,6H2,(H,14,15) |
Clave InChI |
AJPJOIRYLALBET-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
![3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)
![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)
![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)
